molecular formula C27H34N2O3 B11318187 3,4,6-Trimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide

3,4,6-Trimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11318187
M. Wt: 434.6 g/mol
InChI Key: AQPZBUXHSGIMKQ-UHFFFAOYSA-N
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Description

3,4,6-Trimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities, and a morpholine moiety, which is often found in pharmaceuticals due to its ability to enhance drug solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.

    Introduction of the Morpholine Moiety: This step often involves nucleophilic substitution reactions where the morpholine ring is introduced to the intermediate compound.

    Final Coupling: The final step involves coupling the benzofuran core with the morpholine derivative under specific conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholine or benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4,6-Trimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural features that are common in drug molecules.

Mechanism of Action

The mechanism of action of 3,4,6-Trimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety can enhance the compound’s solubility and stability, facilitating its interaction with biological targets. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-YL-N-(2,4,6-Trimethyl-Phenyl)-Acetamide: Shares the morpholine and trimethyl-phenyl moieties but differs in the core structure.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a morpholine moiety and is used for herbicidal activity.

Uniqueness

3,4,6-Trimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a morpholine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H34N2O3

Molecular Weight

434.6 g/mol

IUPAC Name

3,4,6-trimethyl-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H34N2O3/c1-17(2)21-6-8-22(9-7-21)23(29-10-12-31-13-11-29)16-28-27(30)26-20(5)25-19(4)14-18(3)15-24(25)32-26/h6-9,14-15,17,23H,10-13,16H2,1-5H3,(H,28,30)

InChI Key

AQPZBUXHSGIMKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCOCC4)C)C

Origin of Product

United States

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